2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride

Akt kinase inhibition PI3K/Akt pathway cancer signaling

2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride (CAS 2438-97-3), also designated as compound B (MU-06-SC-608-7) or GS 4921, is a synthetic solenopsin analog belonging to the 2-alkylthio-tetrahydropyrimidine class. It features a tetrahydropyrimidine core substituted with a C12 dodecylthio chain, conferring amphiphilic, cationic character.

Molecular Formula C16H33ClN2S
Molecular Weight 321.0 g/mol
CAS No. 2438-97-3
Cat. No. B6617921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride
CAS2438-97-3
Molecular FormulaC16H33ClN2S
Molecular Weight321.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCSC1=NCCCN1.Cl
InChIInChI=1S/C16H32N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-15-19-16-17-13-12-14-18-16;/h2-15H2,1H3,(H,17,18);1H
InChIKeyZVGZFMNBPKCHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydrochloride (CAS 2438-97-3) Procurement Evidence Guide: Quantified Differentiation from Comparator Analogs


2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride (CAS 2438-97-3), also designated as compound B (MU-06-SC-608-7) or GS 4921, is a synthetic solenopsin analog belonging to the 2-alkylthio-tetrahydropyrimidine class [1]. It features a tetrahydropyrimidine core substituted with a C12 dodecylthio chain, conferring amphiphilic, cationic character [2]. Originally identified through computer-assisted pharmacophore modeling as a lead Akt pathway inhibitor with sub-micromolar potency against tumorigenic cells, this compound simultaneously exhibits surfactant-driven antimicrobial and corrosion-inhibition properties relevant to both pharmaceutical research and industrial formulation [1][2].

Why 2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Compounds within the solenopsin-analog and tetrahydropyrimidine families exhibit steep structure-activity cliffs driven by alkyl chain length, counterion identity, and ring heteroatom composition [1]. The dodecyl (C12) chain length is specifically demonstrated to be optimal for membrane interaction in cationic amphiphile series; shortening to decyl (C10) or lengthening to tetradecyl (C14) significantly reduces antimicrobial potency [2]. Furthermore, the hydrochloride salt (CAS 2438-97-3) differs from the hydrobromide salt (CAS 5512-21-0) in counterion, which can influence solubility, hygroscopicity, and formulation compatibility . Even among computer-designed Akt inhibitors sharing the tetrahydropyrimidine scaffold, compounds C and D show only variable and weaker inhibitory effects compared to the lead compound B [1]. Generic substitution between analogs, salts, or chain-length variants therefore risks substantial loss of the specific potency and selectivity profiles documented below.

Quantitative Differentiation Evidence for 2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydrochloride Versus Closest Comparators


Akt Phosphorylation Inhibition: >5-Fold Potency Gain Over the Parent Natural Product Solenopsin A

Compound B (the target compound) inhibits Akt phosphorylation at Ser473 with an IC50 of 0.6 μM and at Thr308 with an IC50 of 2.5 μM in H2009 human lung carcinoma cells at 24 h [1]. In contrast, the parent natural product solenopsin A is reported as an ATP-competitive Akt inhibitor with an IC50 of 10 μM [2]. The authors explicitly state that compound B down-regulates the Akt pathway 'at a >5-fold lower concentration compared to solenopsin' [1]. Additionally, concentrations as low as 0.5 μM inhibited Akt activation at both Thr308 and Ser473 sites in dose-response studies [1].

Akt kinase inhibition PI3K/Akt pathway cancer signaling solenopsin analog

Signaling Pathway Selectivity: Akt-Specific Action Without JNK or ERK Activation, in Contrast to Perifosine

Compound B at concentrations effective for Akt pathway inhibition (1.25–2.5 μM) showed no significant effect on phosphorylation of JNK at Thr183/185 or ERK at p44/42 in both WBras1 and H2009 cells at 24 h [1]. This contrasts with the structurally related clinical-stage Akt inhibitor perifosine, which has been reported to induce JNK phosphorylation associated with cytotoxicity [1][2]. Perifosine inhibits Akt with IC50 values of 0.6–8.9 μM across cell lines but concurrently activates JNK-mediated apoptotic signaling, introducing an additional pharmacological variable .

pathway selectivity off-target signaling Akt specificity JNK/ERK

Non-ATP-Competitive Mechanism: Indirect Akt Modulation Distinguished from Active-Site Inhibitors

In a cell-free Akt kinase assay, compound B showed no direct inhibitory effect on Akt enzymatic activity, in stark contrast to the positive control staurosporine, a potent ATP-competitive kinase inhibitor [1]. Solenopsin A, the parent compound, is characterized as an ATP-competitive Akt inhibitor with an IC50 of 10 μM [2]. Compound B instead decreases Akt phosphorylation at both Thr308 and Ser473 through an indirect mechanism, likely by binding upstream of Akt or at an allosteric site distinct from the ATP-binding pocket [1].

mechanism of action allosteric Akt inhibition non-ATP-competitive staurosporine

Computed Physicochemical Differentiation: Higher Polar Surface Area and logP Compared to Solenopsin A

Computational chemistry analysis using MP2/6-31G(d) geometry optimization in Spartan16 revealed that compound B has a calculated polar surface area of 18.176 Ų and a logP of 5.80, compared to solenopsin A with a polar surface area of 12.015 Ų and a logP of 5.48 [1]. The larger polar surface area and higher electrostatic charge distribution in the ionized form of compound B are hypothesized to enhance its interactions with macromolecular targets in the Akt pathway, providing a molecular-level rationale for the observed potency improvement [1].

polar surface area logP physicochemical properties molecular modeling

C12 Alkyl Chain Length Confers Optimal Antimicrobial Activity in Cationic Amphiphile Series

In a systematic series of 34 mono-, bis-, tris-, and tetracationic amphiphiles, the dodecyl (C12) alkyl chain length was identified as the optimal substituent for antibacterial activity—MIC variation 'mostly hinged on the length of the alkyl chain, where a dodecyl group led to optimal activity' [1]. This class-level SAR finding directly supports the C12 dodecylthio substitution present in 2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrochloride as conferring maximal membrane-disrupting potency within this chemical space. Shorter (decyl, C10) or longer (tetradecyl, C14) chains yielded reduced antimicrobial efficacy [1]. A separate study on carbohydrate lipid-like thioethers confirmed that 'dodecyl derivatives were found to be more potent than their decylated analogs' with MIC values ranging from 12.5 μM to 50 μM against Paenibacillus larvae strains [2].

antimicrobial chain-length optimization cationic amphiphile MIC

High-Impact Research and Industrial Application Scenarios for 2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydrochloride


Akt Pathway-Targeted Cancer Research as a Selective, Non-ATP-Competitive Chemical Probe

Investigators studying PI3K/Akt-driven oncology models can deploy compound B as a pharmacological tool that suppresses Akt phosphorylation at sub-micromolar concentrations (IC50 0.6 μM at Ser473) without directly inhibiting Akt kinase catalytic activity and without activating JNK or ERK pathways [1]. This profile is distinct from both ATP-competitive inhibitors (e.g., staurosporine) and clinical allosteric inhibitors (e.g., perifosine, which activates JNK) [1][2]. The compound's clean pathway selectivity makes it suitable for dissecting Akt-specific phenotypes in proliferation, survival, and metabolism assays in H2009, WBras1, and analogous cancer cell lines.

Structure-Activity Relationship (SAR) Studies of Solenopsin-Derived Akt Inhibitors

Compound B serves as the lead candidate in a pharmacophore-guided series of solenopsin analogs (compounds A–D), where its computed polar surface area (18.176 Ų) and logP (5.80) differentiate it from solenopsin A (12.015 Ų, logP 5.48) [1]. Medicinal chemistry teams can use compound B as a reference standard for benchmarking newly synthesized tetrahydropyrimidine or piperidine-based Akt inhibitors, leveraging the established SAR that the tetrahydropyrimidine scaffold plus C12 dodecylthio substitution yields the highest potency within this series [1].

Cationic Surfactant and Antimicrobial Formulation Development Leveraging Optimal C12 Chain Length

Industrial formulators developing disinfectants, biocides, or surface-modifying agents can prioritize the hydrochloride salt of 2-(dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine based on class-level evidence that the C12 dodecyl chain confers maximal membrane-disrupting antibacterial activity among cationic amphiphiles [1][2]. The compound's amphiphilic character, combining a cationic tetrahydropyrimidine head group with a hydrophobic dodecylthio tail, supports applications in formulations requiring surfactant activity, broad-spectrum antimicrobial efficacy, and corrosion inhibition under varied pH conditions [3].

Corrosion Inhibition in Acidic Systems Using Tetrahydropyrimidine-Based Formulations

Tetrahydropyrimidine derivatives containing dodecylthio substituents have demonstrated efficacy as mixed-type corrosion inhibitors for mild steel in acidic media (H₂SO₄ and HCl) [1][2]. The dodecylthio group enhances surface adsorption and hydrophobicity on metal surfaces, a property corroborated by studies on related dicationic surfactants where the dodecylthio-containing compound showed superior corrosion protection compared to heptadecylthio analogs in HCl solutions [2]. The hydrochloride salt form (CAS 2438-97-3) offers distinct solubility and handling characteristics versus the hydrobromide salt (CAS 5512-21-0) for formulation into corrosion inhibitor packages [3].

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